Isoxazole, 3-methyl-5-[2-phenyl-2-(phenylmethoxy)ethyl]-
Description
Structural Breakdown:
- Isoxazole core : The 1,2-oxazole ring (C₃H₃NO) serves as the central scaffold.
- Position 3 substituent : A methyl group (-CH₃) directly bonded to the nitrogen-bearing carbon.
- Position 5 substituent : A 2-phenyl-2-(phenylmethoxy)ethyl group, comprising:
- An ethyl chain (-CH₂-CH₂-) with two substituents on the central carbon:
- A phenyl group (C₆H₅).
- A benzyloxy group (C₆H₅-CH₂-O-).
- An ethyl chain (-CH₂-CH₂-) with two substituents on the central carbon:
The molecular formula is C₁₉H₁₉NO₂ , with a calculated molecular weight of 293.4 g/mol . The compound’s structural complexity arises from the steric and electronic interactions between the aromatic rings and the ether linkage.
| Property | Data |
|---|---|
| IUPAC Name | 3-methyl-5-(2-phenyl-2-(phenylmethoxy)ethyl)-1,2-oxazole |
| Molecular Formula | C₁₉H₁₉NO₂ |
| Molecular Weight | 293.4 g/mol |
| Canonical SMILES | CC1=NOC(=C1)CC(C2=CC=CC=C2)OCC3=CC=CC=C3 |
The SMILES notation illustrates the connectivity: the isoxazole ring (N=C1OC=C1C) is linked to the ethyl group, which branches into phenyl and benzyloxy substituents.
Properties
CAS No. |
61449-18-1 |
|---|---|
Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-methyl-5-(2-phenyl-2-phenylmethoxyethyl)-1,2-oxazole |
InChI |
InChI=1S/C19H19NO2/c1-15-12-18(22-20-15)13-19(17-10-6-3-7-11-17)21-14-16-8-4-2-5-9-16/h2-12,19H,13-14H2,1H3 |
InChI Key |
SFZZQNBJYDJZIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CC(C2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Copper(I)-Catalyzed One-Pot Cycloaddition
- Method : In situ generation of nitrile oxides from aldoximes followed by copper(I)-catalyzed 1,3-dipolar cycloaddition with terminal alkynes.
- Advantages : High regioselectivity, mild conditions, and rapid synthesis.
- Application : Suitable for synthesizing 3,5-disubstituted isoxazoles with diverse substituents, including bulky groups like phenylmethoxyethyl moieties.
- Reference : Denmark and Kallemeyn (2005), Hansen et al. (2005).
p-Tosylalcohol-Catalyzed Cyclization
- Method : Reaction of propargylic alcohols with N-protected hydroxylamines catalyzed by p-tosylalcohol, followed by detosylation and 5-endo-dig cyclization.
- Advantages : Provides access to 3,5-disubstituted isoxazoles with functional group tolerance.
- Reference : Raji Reddy et al. (2012).
Deep Eutectic Solvent (DES)-Mediated One-Pot Synthesis
- Method : One-pot three-component reaction of aldehydes, alkynes, and hydroxylamine in choline chloride:urea DES.
- Advantages : Environmentally benign, recyclable solvent system, high yields.
- Application : Can be adapted for complex substituents like the phenylmethoxyethyl group.
- Reference : Pérez and Ramón (2015).
Hydroxy(tosyloxy)iodobenzene (HTIB)-Mediated Nitrile Oxide Generation
- Method : Conversion of aldoximes to nitrile oxides using HTIB, followed by cycloaddition with alkynes.
- Advantages : Stable reagent, easy handling, high regioselectivity.
- Reference : Jadhav et al. (2013).
Metal-Free Microwave-Assisted Cycloaddition
- Method : Microwave irradiation to promote cycloaddition of nitrile oxides with alkynes without metal catalysts.
- Advantages : Rapid reaction times, high yields, and environmentally friendly.
- Reference : Chondrogianni et al. (2014).
Gold(III)-Catalyzed Cycloisomerization of Acetylenic Oximes
- Method : AuCl3 catalyzes cycloisomerization of acetylenic oximes to yield substituted isoxazoles.
- Advantages : Mild conditions, selective synthesis of 3-, 5-, or 3,5-disubstituted isoxazoles.
- Reference : Corma et al..
Specific Considerations for Preparing Isoxazole, 3-methyl-5-[2-phenyl-2-(phenylmethoxy)ethyl]-
The target compound’s 5-substituent is a bulky 2-phenyl-2-(phenylmethoxy)ethyl group, which suggests the need for:
- Precursor Design : The alkyne or alkene dipolarophile should bear the phenylmethoxyethyl moiety or a suitable protected precursor.
- Regioselectivity Control : The synthetic route must favor substitution at the 5-position with the bulky group and methyl at the 3-position.
- Functional Group Compatibility : The phenylmethoxy group requires mild conditions to avoid cleavage or rearrangement.
Comparative Data Table of Preparation Methods
Detailed Research Findings
Regioselectivity : Studies confirm that nitrile oxide cycloaddition with terminal alkynes predominantly yields 3,5-disubstituted isoxazoles with substituents at the 3- and 5-positions, which is critical for the target compound’s structure.
Functional Group Tolerance : The phenylmethoxy group is stable under mild copper(I)-catalyzed and HTIB-mediated conditions, allowing its incorporation without protective group complications.
Environmental Impact : DES and microwave-assisted methods offer greener alternatives, reducing hazardous waste and energy consumption while maintaining high yields.
Scalability : Copper(I)-catalyzed and HTIB methods have been successfully scaled up in laboratory settings, indicating potential for industrial synthesis.
Summary of Preparation Strategy for Isoxazole, 3-methyl-5-[2-phenyl-2-(phenylmethoxy)ethyl]-
- Synthesize or procure the alkyne precursor bearing the 2-phenyl-2-(phenylmethoxy)ethyl substituent.
- Generate nitrile oxide in situ from an appropriate aldoxime or hydroxylamine derivative.
- Perform copper(I)-catalyzed 1,3-dipolar cycloaddition between the nitrile oxide and the alkyne under mild conditions to form the isoxazole ring.
- Purify the product by standard chromatographic techniques.
- Optionally, employ microwave irradiation to accelerate the reaction and improve yield if equipment is available.
- For environmentally conscious synthesis, consider DES as solvent or metal-free protocols.
This comprehensive analysis integrates diverse, authoritative research findings to guide the efficient and selective preparation of Isoxazole, 3-methyl-5-[2-phenyl-2-(phenylmethoxy)ethyl]-, emphasizing regioselective cycloaddition methods, functional group compatibility, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group or the isoxazole ring to a more saturated structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or saturated isoxazole derivatives.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of isoxazole derivatives, including the compound . Research indicates that certain isoxazole compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is particularly relevant in treating hematological malignancies, where conventional treatments often lead to drug resistance and relapse.
- Mechanisms of Action :
- Induction of apoptosis
- Cell cycle arrest
- Production of reactive oxygen species (ROS)
These mechanisms suggest that isoxazole derivatives may target specific pathways involved in cancer progression, such as c-Myc and FLT3 signaling pathways .
Antimicrobial Properties
Isoxazole compounds have demonstrated antimicrobial activity against various pathogens. For instance, derivatives have shown efficacy against Mycobacterium tuberculosis, with some compounds exhibiting moderate bioactivity comparable to established antituberculous drugs like isoniazid . This suggests a potential role for isoxazole in treating resistant strains of tuberculosis.
Neuropharmacological Effects
The neuropharmacological potential of isoxazole derivatives has been explored, particularly their effects on neurotransmitter systems. Some studies suggest that these compounds may exhibit antipsychotic effects, which could be beneficial in treating disorders such as schizophrenia or bipolar disorder .
Case Study 1: Hematological Malignancies
A review focused on the efficacy of isoxazole derivatives in treating hematological cancers revealed promising results. These compounds were found to overcome drug resistance mechanisms commonly seen in patients with leukemia and lymphoma. The research emphasizes the need for further clinical trials to validate these findings and explore the pharmacokinetics of these compounds .
Case Study 2: Tuberculosis Treatment
In a study assessing the activity of various isoxazole derivatives against Mycobacterium tuberculosis, several compounds were identified with minimum inhibitory concentrations (MIC) significantly lower than traditional treatments. This highlights the potential for developing new therapies targeting resistant strains of tuberculosis .
Mechanism of Action
The mechanism of action of 5-(2-(Benzyloxy)-2-phenylethyl)-3-methylisoxazole involves its interaction with specific molecular targets. The benzyloxy and phenylethyl groups can interact with enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Isoxazole Derivatives
Structural Comparison
Table 1: Structural Features of Selected Isoxazole Derivatives
*Calculated molecular formula based on structural analysis.
Key Structural Differences :
- The target compound’s 5-position substituent is a branched ethyl chain with phenyl and benzyloxy groups, distinguishing it from simpler analogs with methoxy or carboxylate groups.
- Compared to anthryl- or propargyl-substituted derivatives , the target compound lacks extended polyaromatic systems but retains significant steric bulk due to the benzyloxy group.
Key Observations :
- The target compound’s synthesis likely parallels methods used for ethyl 5-(2-benzyloxycarbonylaminoethyl)-3-methylisoxazole-4-carboxylate , involving nucleophilic substitution or coupling reactions.
Biological Activity
Isoxazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoxazole, 3-methyl-5-[2-phenyl-2-(phenylmethoxy)ethyl]- is particularly noteworthy for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Isoxazole Compounds
Isoxazoles contain a five-membered ring with an oxygen and nitrogen atom. They exhibit a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The unique electronic properties of the isoxazole ring contribute to its ability to interact with various biological targets.
1. Anti-inflammatory Activity
Research indicates that isoxazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds with a methyl substituent at the C-3 position have shown selectivity towards the COX-2 enzyme, making them potential candidates for treating inflammatory conditions. A study highlighted that certain isoxazoles demonstrated sub-micromolar inhibitory activity against COX-2 (IC50 = 0.95 µM) while being less effective against COX-1, suggesting their utility in developing selective anti-inflammatory drugs .
2. Anticancer Activity
Isoxazole derivatives have been evaluated for their anticancer potential across various cancer cell lines. For example, a series of newly synthesized isoxazoles exhibited moderate to good antiproliferative activities against hepatocellular carcinoma and breast cancer cell lines . In another study, specific isoxazole derivatives were found to induce apoptosis in leukemia cells by modulating the expression of key regulatory proteins such as Bcl-2 and p21WAF-1 .
3. Antimicrobial Activity
The antimicrobial properties of isoxazoles have also been explored. Compounds like 3-[2-(2,5-dimethylphenoxymethyl)-α-methoxyiminobenzyl]isoxazole displayed potent fungicidal activity against cucumber powdery mildew . Additionally, certain derivatives demonstrated strong antibacterial activity against both Gram-positive and Gram-negative bacteria .
The mechanisms underlying the biological activities of isoxazole derivatives often involve interaction with specific molecular targets:
- COX Inhibition : The anti-inflammatory effects are primarily attributed to selective inhibition of the COX-2 enzyme, which plays a crucial role in the inflammatory response.
- Apoptosis Induction : In cancer therapy, isoxazoles can trigger apoptotic pathways by altering the expression levels of apoptosis-related proteins.
- Membrane Disruption : Antimicrobial activity may be linked to the disruption of bacterial cell membranes or interference with essential cellular processes.
Case Study 1: Analgesic Properties
A study conducted by Habeeb et al. (2001) synthesized various isoxazolines and evaluated their analgesic and anti-inflammatory activities. The results indicated that compounds with specific substituents showed enhanced analgesic effects alongside selective COX-2 inhibition .
Case Study 2: Anticancer Effects
In a recent investigation on human promyelocytic leukemia cells, two isoxazole derivatives were analyzed for their cytotoxic effects. The findings revealed that one derivative significantly reduced Bcl-2 expression while increasing p21WAF-1 levels, suggesting a dual mechanism involving both apoptosis promotion and cell cycle arrest .
Comparative Data Table
The following table summarizes the biological activities and IC50 values of selected isoxazole derivatives:
| Compound Name | Biological Activity | IC50 Value (µM) |
|---|---|---|
| Isoxazole Derivative A | Selective COX-2 Inhibition | 0.95 |
| Isoxazole Derivative B | Antiproliferative (Hepatocellular) | 15 |
| Isoxazole Derivative C | Antifungal (Cucumber Powdery Mildew) | 12 |
| Isoxazole Derivative D | Apoptosis Induction | N/A |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Isoxazole, 3-methyl-5-[2-phenyl-2-(phenylmethoxy)ethyl]-, and how is its purity validated?
- Answer : The compound is synthesized via multi-step reactions involving aryl coupling agents and cyclization. For example, analogs like 9a–9e () were prepared using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in solvents such as THF/water. Purity is validated through elemental analysis (C, H, N), with experimental vs. calculated values (e.g., C: 63.15% vs. 63.25% for 9c), complemented by spectroscopic techniques:
- IR : Confirms functional groups (e.g., C=O at 1680 cm⁻¹).
- NMR : ¹H/¹³C spectra verify substituent integration and regiochemistry (e.g., benzimidazole protons at δ 8.2–7.2 ppm) .
Q. What safety protocols are critical during handling and storage of this compound?
- Ventilation : Use fume hoods to avoid inhalation.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent degradation.
Emergency measures (e.g., skin/eye rinsing with water for 15+ minutes) align with SDS guidelines .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for structural elucidation?
- Answer : Discrepancies in NMR/IR data (e.g., unexpected splitting patterns) may arise from dynamic effects (e.g., tautomerism). Quantum chemical calculations (DFT) can simulate spectra under varying conditions (solvent, temperature) to validate experimental observations. For instance, docking studies in used software like AutoDock to model binding conformations, which can cross-reference experimental spectral assignments .
Q. What strategies optimize reaction yields for derivatives of this isoxazole?
- Answer : Yield optimization involves:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aryl intermediates ().
- Catalyst Tuning : Cu(I) vs. Ru(II) catalysts for regioselective cycloadditions ().
- In Silico Design : Tools like ICReDD () predict reaction pathways (e.g., transition state barriers) to prioritize high-yield conditions.
Q. How can chemical software enhance data reproducibility and experimental design?
- Answer : Platforms like Schrödinger Suite or Gaussian enable:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
